molecular formula C25H23BrN2O6S B297121 2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide

2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide

Cat. No. B297121
M. Wt: 559.4 g/mol
InChI Key: SUQDMGIEXVPANA-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound belongs to the thiazolidinone family and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of 2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide is not fully understood. However, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide has been found to have anti-inflammatory and anti-cancer effects. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been found to inhibit angiogenesis, the formation of new blood vessels, which is important in the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide in lab experiments is its potential therapeutic value in various diseases. Its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

The future directions for the research on 2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide include further studies on its mechanism of action and its potential therapeutic applications. It may also be useful to investigate its potential as a diagnostic tool for various diseases. Additionally, further research may be needed to optimize its solubility and bioavailability for use in drug development.

Synthesis Methods

The synthesis of 2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide involves the condensation of 5-(2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene)thiazolidine-2,4-dione with 4-ethoxyaniline in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting compound is then purified through column chromatography.

Scientific Research Applications

2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide has been used in various scientific research studies. It has been found to have anti-inflammatory and anti-cancer properties. It has also been used in the study of protein-protein interactions and as a potential therapeutic agent for neurodegenerative diseases.

properties

Molecular Formula

C25H23BrN2O6S

Molecular Weight

559.4 g/mol

IUPAC Name

2-[(5E)-5-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C25H23BrN2O6S/c1-4-11-34-21-14-19(26)16(12-20(21)33-6-3)13-22-24(30)28(25(31)35-22)15-23(29)27-17-7-9-18(10-8-17)32-5-2/h1,7-10,12-14H,5-6,11,15H2,2-3H3,(H,27,29)/b22-13+

InChI Key

SUQDMGIEXVPANA-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3Br)OCC#C)OCC)/SC2=O

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3Br)OCC#C)OCC)SC2=O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3Br)OCC#C)OCC)SC2=O

Origin of Product

United States

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